EN40 is a selective inhibitor of aldehyde dehydrogenase 3A1, a critical enzyme implicated in various cancer types. It has garnered attention due to its potential therapeutic applications, particularly in targeting cancers that express high levels of aldehyde dehydrogenase 3A1. The compound was identified through chemoproteomics-enabled covalent ligand screening, showcasing its specificity and efficacy in inhibiting the enzyme's activity in vitro and in vivo.
EN40 was discovered through a systematic screening process involving cysteine-reactive covalent ligands against pure human aldehyde dehydrogenase 3A1 protein. This approach utilized gel-based activity-based protein profiling methods to identify compounds that could effectively inhibit the enzyme, leading to the selection of EN40 as a promising candidate with an IC50 value of 2 µM .
EN40 is classified as a covalent inhibitor, which means it forms a stable bond with the target enzyme, leading to prolonged inhibition. This class of inhibitors is particularly useful in therapeutic applications where sustained action is desired. It specifically targets aldehyde dehydrogenase 3A1, distinguishing itself from other inhibitors that may affect different isoforms of aldehyde dehydrogenase.
The synthesis of EN40 involves a multi-step process that includes the design of its chemical scaffold based on known inhibitors of aldehyde dehydrogenases. The initial steps focus on creating a cysteine-reactive group that can selectively bind to the active site of aldehyde dehydrogenase 3A1.
EN40 features a chemical structure designed for selective interaction with aldehyde dehydrogenase 3A1. The specific molecular structure includes functional groups that enhance its binding affinity and selectivity for the target enzyme.
The molecular formula and weight, along with structural data obtained through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, confirm its identity and purity. The compound's structural characteristics are essential for understanding its mechanism of action and interactions with biological systems.
EN40 undergoes specific chemical reactions upon interaction with aldehyde dehydrogenase 3A1. The primary reaction involves the formation of a covalent bond between the electrophilic site on EN40 and the nucleophilic cysteine residue (C244) in the active site of the enzyme.
The mechanism by which EN40 exerts its inhibitory effects involves covalent modification of the active site cysteine residue in aldehyde dehydrogenase 3A1. This modification impairs the enzyme's ability to catalyze its normal biochemical reactions, leading to reduced cell survival in cancer cells that rely on this pathway for growth and proliferation.
Studies have demonstrated that treatment with EN40 leads to significant anti-tumor effects in cell lines expressing high levels of aldehyde dehydrogenase 3A1, such as A549 lung cancer cells. The compound's selective targeting results in decreased cell viability and impaired tumor growth in xenograft models .
EN40 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its melting point and boiling point are determined through standard laboratory techniques.
EN40 has significant potential applications in cancer research and therapy:
Aldehyde Dehydrogenase 3A1 (ALDH3A1) is a NAD(P)+-dependent enzyme that catalyzes the oxidation of reactive aldehydes to carboxylic acids, functioning as a critical detoxification mechanism in cancer cells. It confers multi-modal resistance to therapeutic agents through several biochemical pathways:
Table 1: Mechanisms of ALDH3A1-Mediated Therapeutic Resistance
| Resistance Mechanism | Substrates Detoxified | Functional Outcome |
|---|---|---|
| Chemotherapy Inactivation | Aldophosphamide (cyclophosphamide metabolite) | Reduced DNA alkylation and cytotoxicity |
| Ferroptosis Inhibition | Lipid peroxidation aldehydes (e.g., 4-HNE) | Attenuated membrane damage and cell death |
| Oxidative Stress Alleviation | Reactive carbonyl species | Decreased DNA damage and apoptosis |
ALDH3A1 is aberrantly overexpressed in diverse malignancies, with expression patterns influenced by tumor-intrinsic and extrinsic factors:
Table 2: ALDH3A1 Expression Across Cancer Types
| Cancer Type | Expression Level | Clinical Correlation |
|---|---|---|
| Squamous Cell Carcinoma | High (≥80% of cases) | Poor differentiation, metastatic potential |
| Non-Small Cell Lung Cancer | Moderate to High | Shorter progression-free survival |
| Hepatocellular Carcinoma | Variable | Wnt/β-catenin pathway activation |
| Oral Carcinoma | Low | Paradoxical association with progression |
The selective inhibition of ALDH3A1 presents a compelling strategy for precision oncology due to:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: